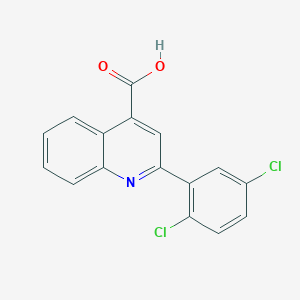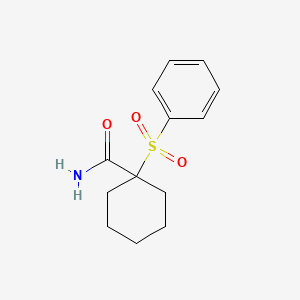
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid (DCQA) is a synthetic compound that belongs to the family of quinolines. It has been extensively studied for its potential applications in various fields of scientific research. DCQA is a versatile molecule that exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
Applications De Recherche Scientifique
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an antibacterial agent against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also exhibited antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, it has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also shown anticancer effects against various cancer cell lines, including breast, lung, and colon cancer.
Mécanisme D'action
The mechanism of action of 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to interfere with the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting DNA synthesis. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad range of biological activities, making it a versatile molecule for various scientific research applications. However, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Moreover, its solubility in water is limited, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid. One potential application is its use as a therapeutic agent for bacterial and fungal infections. Another potential application is its use as an anticancer agent for the treatment of various types of cancer. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be used as a tool for studying the mechanism of action of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. Furthermore, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be modified to improve its solubility and bioavailability, which can enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is a promising compound for scientific research with a wide range of biological activities. It has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments, including its stability and versatility. However, its toxicity and limited solubility in water are some of the limitations that need to be addressed. There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid, including its use as a therapeutic agent for infections and cancer, and as a tool for studying DNA replication.
Méthodes De Synthèse
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the condensation of 2,5-dichloroaniline with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent hydrolysis. The final product is obtained by the reaction of the resulting 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid methyl ester with sodium hydroxide.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-13(18)12(7-9)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIBWLILKJRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)


![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)

![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)